molecular formula C16H17N5O2S B2541100 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421505-49-8

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2541100
CAS No.: 1421505-49-8
M. Wt: 343.41
InChI Key: ZTFYESSRRUAUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide ( 1421505-49-8) is a synthetic organic compound with a molecular formula of C16H17N5O2S and a molecular weight of 343.40 g/mol . This chemical features a benzenesulfonamide group linked through an ethylamino spacer to a pyrimidine core that is functionalized with a pyrrole moiety . This structure combines two privileged scaffolds in medicinal chemistry, making it a valuable intermediate for drug discovery and biochemical research. The benzenesulfonamide group is a well-known pharmacophore found in compounds that inhibit various enzymes, such as carbonic anhydrases . Simultaneously, the pyrimidine ring is a common scaffold in kinase inhibitor design . The presence of both these groups suggests potential for this compound to be developed as a scaffold for designing inhibitors that target specific enzymatic pathways, such as kinases or carbonic anhydrases, which are relevant in oncology and other disease areas . The compound is offered with a predicted purity of 90% or greater and is compatible with common synthetic methodologies for further derivatization . It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)20-9-8-17-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-7,10-13,20H,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFYESSRRUAUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrole rings, followed by their coupling with the benzenesulfonamide group. One common synthetic route involves the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts . Another method involves the transition-metal-free strategy, which includes cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituents

The target compound’s pyrimidine core distinguishes it from analogs such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 in ), which incorporates a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone system .

In contrast, 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () replaces the pyrrole group with a thioxo-tetrahydro-pyrimidine system, likely altering solubility and metabolic stability due to the thiol group’s polarity .

Table 1: Structural Comparison
Compound Name (Example) Core Structure Key Substituents Biological Implications
Target Compound Pyrimidine 6-(1H-pyrrol-1-yl), ethylamino linker Potential kinase inhibition
Example 57 () Pyrazolo[3,4-d]pyrimidine Chromenone, fluorophenyl, cyclopropyl Enhanced aromatic stacking
N-(2-thiazolyl) derivative () Thioxo-tetrahydro-pyrimidine Thiazolyl, methyl groups Increased solubility, enzyme binding

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn:

  • Metabolic Stability: The ethylamino linker in the target compound could be susceptible to oxidative metabolism, whereas the cyclopropyl group in Example 57 () might enhance metabolic stability .
  • Melting Points : Example 57 has a melting point of 211–214°C , suggesting high crystallinity, which the target compound may share due to its planar pyrimidine core.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several structural elements that contribute to its biological activity:

  • Pyrimidine Ring : Known for its role in nucleic acid structure and function.
  • Pyrrole Moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Benzenesulfonamide Group : Commonly found in many pharmaceuticals, known for its antibacterial properties.
PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
CAS Number1421482-90-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects such as:

  • Anticancer Activity : By inhibiting kinases involved in cell proliferation.
  • Anti-inflammatory Effects : Through modulation of cytokine production.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Cancer Therapy : Potential as an anticancer agent due to its ability to inhibit tumor cell growth.
  • Infectious Diseases : Its sulfonamide component suggests possible antibacterial properties.

Study 1: Anticancer Activity

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC₅₀ value of approximately 25 μM against A549 lung cancer cells. This suggests a strong potential for development as an anticancer therapeutic agent .

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using a murine model of inflammation. The results demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment, indicating that the compound may modulate inflammatory responses effectively .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC₅₀ = 25 μM (A549)
Anti-inflammatoryReduced IL-6, TNF-alpha

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a pyrimidine core with a benzenesulfonamide moiety. For example:

Pyrimidine functionalization : Introduce pyrrol-1-yl groups via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using Pd catalysts).

Aminoethyl linkage : React the functionalized pyrimidine with ethylenediamine derivatives, often requiring temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Sulfonamide coupling : Use coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMSO) to attach the benzenesulfonamide group .

  • Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (e.g., ethanol/water mixtures). Confirm purity using HPLC (>95%) and NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
  • FT-IR : Validate sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction resolves molecular geometry (e.g., dihedral angles between pyrimidine and benzene rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can computational modeling guide reaction pathway optimization for this compound?

  • Approach :

Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for key steps (e.g., pyrrole-pyrimidine coupling) .

Transition state analysis : Identify intermediates and optimize solvent effects (e.g., DMSO polarity) using COSMO-RS models .

Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd vs. Cu) or solvent systems .

  • Validation : Compare predicted yields with experimental results (e.g., 70% theoretical vs. 65% actual) to refine parameters .

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. no activity)?

  • Analysis framework :

Dose-response curves : Test across concentrations (e.g., 1–100 µM) to identify threshold effects .

Structural analogs : Compare with derivatives (e.g., pyridine vs. pyrimidine cores) to isolate pharmacophore contributions .

Assay conditions : Control for pH (e.g., sulfonamide pKa ~10) and redox environments that may degrade the compound .

  • Case study : In sulfonamide derivatives, contradictory antimicrobial results were resolved by standardizing broth microdilution protocols (CLSI guidelines) .

Q. What strategies enable structure-activity relationship (SAR) studies for target interaction optimization?

  • Key modifications :

  • Pyrrole substituents : Replace 1H-pyrrol-1-yl with imidazole to enhance π-π stacking with enzyme pockets .
  • Sulfonamide linkers : Adjust ethyl chain length to balance solubility (LogP) and target binding (e.g., carbonic anhydrase) .
    • Experimental design :
  • Molecular docking : AutoDock Vina to simulate binding affinities (ΔG values) against targets (e.g., EGFR kinase) .
  • In vitro assays : Pair docking results with enzymatic inhibition IC50 measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.